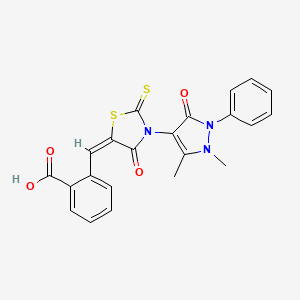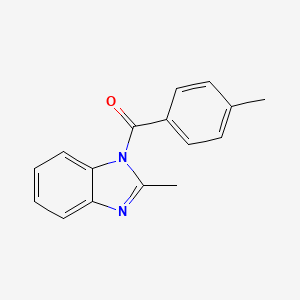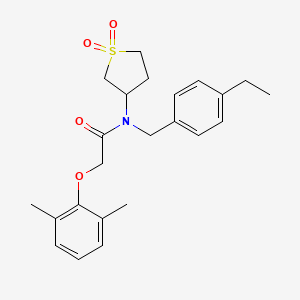
(E)-2-((3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-((3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソチアゾリジン-5-イリデン)メチル)安息香酸は、ピラゾール環、チオキソチアゾリジノン部分、安息香酸基など、いくつかの官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(E)-2-((3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソチアゾリジン-5-イリデン)メチル)安息香酸の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピラゾール環の調製から始まり、続いてチオキソチアゾリジノン部分の導入が行われ、最後に安息香酸基が添加されます。各ステップには、望ましくない副反応を防ぐために、強酸または強塩基の使用、高温、不活性雰囲気など、特定の試薬と条件が必要です。
工業生産方法
工業的な環境では、この化合物の生産は、反応条件を正確に制御できる大型バッチ反応器で行われる可能性があります。温度、圧力、pHを監視する自動システムの使用は、製品の一貫性を確保するために不可欠です。さらに、再結晶またはクロマトグラフィーなどの精製手順は、目的の化合物を副産物や不純物から分離するために必要になります。
化学反応の分析
反応の種類
(E)-2-((3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソチアゾリジン-5-イリデン)メチル)安息香酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: この化合物は、求核置換反応または求電子置換反応に関与し、その際に1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件には、多くの場合、制御された温度、特定の溶媒、および反応速度と選択性を高めるための触媒が含まれます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、使用される求核剤または求電子剤に応じて、さまざまな官能基を導入する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、またはさまざまな有機反応における試薬として使用できます。
生物学: その独特の構造により、生体高分子と相互作用することが可能になるため、創薬や生化学的研究の候補となります。
医学: この化合物は、抗炎症、抗菌、抗癌などの潜在的な治療効果について調査することができます。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development or biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
(E)-2-((3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソチアゾリジン-5-イリデン)メチル)安息香酸の作用機序は、その特定の用途によって異なります。生物学的状況では、この化合物は酵素や受容体と相互作用して、その活性を調節し、さまざまな生理学的効果をもたらす可能性があります。関与する分子標的と経路は、結合アッセイや分子ドッキングシミュレーションなどの実験的研究によって特定する必要があります。
類似の化合物との比較
類似の化合物
(E)-2-((3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソチアゾリジン-5-イリデン)メチル)安息香酸に類似する化合物には、その他のピラゾール誘導体、チオキソチアゾリジノン化合物、安息香酸誘導体などがあります。例としては、以下のようなものがあります。
ピラゾール誘導体: 3,5-ジメチルピラゾールなど、ピラゾール環を含む化合物。
チオキソチアゾリジノン化合物: 2-チオキソ-4-チアゾリジノンなどの、チオキソチアゾリジノン部分を含む分子。
安息香酸誘導体: 4-ヒドロキシ安息香酸などの、安息香酸基を含む化合物。
独自性
(E)-2-((3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソチアゾリジン-5-イリデン)メチル)安息香酸を際立たせているのは、これらの官能基が1つの分子に組み合わされていることです。この独特の構造は、個々の成分にはない特定の特性や活性を付与する可能性があり、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Compounds similar to (E)-2-((3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid include other pyrazole derivatives, thioxothiazolidinone compounds, and benzoic acid derivatives. Examples include:
Pyrazole derivatives: Compounds with a pyrazole ring, such as 3,5-dimethylpyrazole.
Thioxothiazolidinone compounds: Molecules containing the thioxothiazolidinone moiety, like 2-thioxo-4-thiazolidinone.
Benzoic acid derivatives: Compounds with a benzoic acid group, such as 4-hydroxybenzoic acid.
Uniqueness
What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure may confer specific properties or activities that are not present in the individual components, making it a valuable compound for further research and development.
特性
分子式 |
C22H17N3O4S2 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
2-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H17N3O4S2/c1-13-18(20(27)25(23(13)2)15-9-4-3-5-10-15)24-19(26)17(31-22(24)30)12-14-8-6-7-11-16(14)21(28)29/h3-12H,1-2H3,(H,28,29)/b17-12+ |
InChIキー |
MMLWWEUOJIQQKU-SFQUDFHCSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=CC=C4C(=O)O)/SC3=S |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4C(=O)O)SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)

![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)
![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)

![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
